1-((cyanomethyl)thio)-N-cyclohexyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
This compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It belongs to the class of N-containing heterocyclic compounds, which have drawn attention due to their distinct biopharmaceutical activities . Triazoles, which are five-membered heterocycles with three nitrogen atoms and two carbon atoms, are known for their versatile biological activities .
Synthesis Analysis
The compound was synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . This method is part of the five main classifications of synthetic methods for quinazoline derivatives, which also include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a fused ring system containing a triazole ring and a quinoxaline ring . The presence of a piperazine subunit or its isosteres has been reported to enhance the antimicrobial activity of the fused triazoles ring systems .Chemical Reactions Analysis
The compound was subjected to antiviral and cytotoxicity screening using a plaque-reduction assay . Most of the tested compounds exhibited cytotoxicity at a concentration of 160 μg/ml .Mechanism of Action
Future Directions
The compound has shown promising antiviral activity, which suggests potential for further exploration in antiviral research . Additionally, the presence of a piperazine subunit or its isosteres, which enhances the antimicrobial activity of the fused triazoles ring systems, suggests potential for further exploration in antimicrobial research .
Properties
IUPAC Name |
1-(cyanomethylsulfanyl)-N-cyclohexyl-4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2S/c1-15(2)10-12-28-21(31)18-9-8-16(20(30)25-17-6-4-3-5-7-17)14-19(18)29-22(28)26-27-23(29)32-13-11-24/h8-9,14-15,17H,3-7,10,12-13H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJZZGWSIAKRLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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